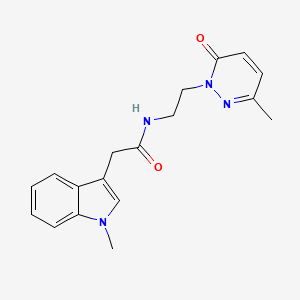
2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives through condensation reactions. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives is achieved by reacting 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . This suggests that a similar synthetic route could be employed for the target compound, involving key steps such as condensation and subsequent functional group modifications.
Molecular Structure Analysis
The molecular structure of related compounds includes an indole moiety, which is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules. The indole ring system in the target compound is likely to contribute to its potential biological activity, as seen in the antioxidant properties of the indole-based acetamide derivatives . The presence of a 1-methyl group on the indole suggests increased lipophilicity, which could affect the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The acetamide moiety is a key functional group that can participate in various chemical reactions, such as hydrolysis to form the corresponding acid and amine. The indole and pyridazine rings may also undergo electrophilic substitution reactions, which could be utilized in further chemical modifications of the compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target compound are not provided, related compounds with indole and acetamide groups are known to have certain characteristics. For example, the solubility of these compounds in organic solvents and water can be influenced by the presence of substituents on the rings . The melting points, boiling points, and stability of the compound can also be predicted based on the functional groups present and their intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has focused on the synthesis and characterization of pyridazino(4,5-b)indole-1-acetamide compounds, including variations like 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide. These compounds exhibit a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).
- A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides prepared new compounds in search of novel antiallergic agents, highlighting the process from synthesis to potential therapeutic applications (Menciu et al., 1999).
Biological and Pharmacological Research
- Investigations into dihydropyridazinone cardiotonics have led to the discovery of potent positive inotropes, exemplified by 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, showcasing its significant oral activity and potential for treating cardiovascular conditions (Robertson et al., 1986).
Antimicrobial Applications
- The antimicrobial activity of certain pyridines, pyrimidinones, oxazinones, and their derivatives has been studied, with findings suggesting good antibacterial and antifungal activities against a range of pathogens, contributing to the field of infectious disease research (Hossan et al., 2012).
Antioxidant Properties
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been characterized, revealing significant antioxidant activity. This study underlines the potential of such compounds in combating oxidative stress-related disorders (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-7-8-18(24)22(20-13)10-9-19-17(23)11-14-12-21(2)16-6-4-3-5-15(14)16/h3-8,12H,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPKPXLNFMYXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)
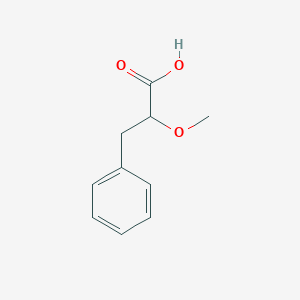
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
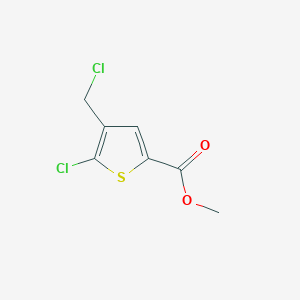
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)
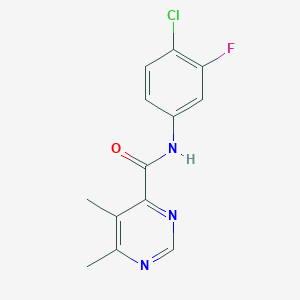
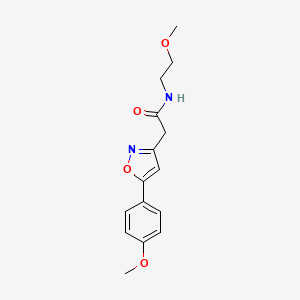
![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)
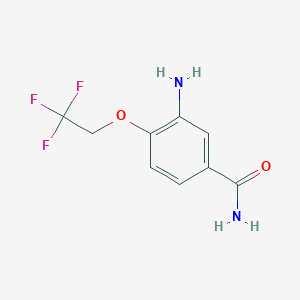
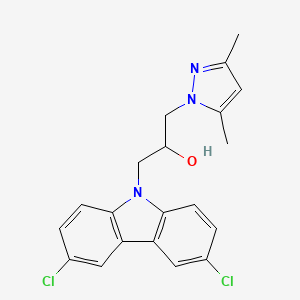

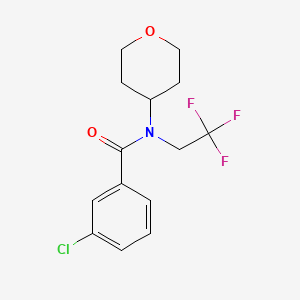
![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)